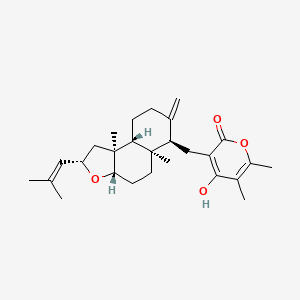
SV119
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SV119 is a selective sigma-2 receptor ligand.
Applications De Recherche Scientifique
Enhanced Uptake of Liposomes in Cancer Cells : SV119 has been shown to enhance the uptake of liposomes by various cancer cells, making it a promising agent for targeted drug delivery in cancer therapy. A study demonstrated that liposomes modified with SV119 significantly increased uptake by multiple tumor cell lines, such as DU-145, PC-3, A549, 201T, and MCF-7, while not affecting normal cells like BEAS-2B. This specificity is crucial for minimizing side effects in cancer treatment (Zhang et al., 2012).
Targeting Cancer Stem Cells (CSCs) : Research indicates that SV119 can effectively target breast cancer stem cells (CSCs) by binding to the sigma-2 receptor overexpressed on their surface. When used in combination with gold nanocages (AuNCs), SV119-AuNC conjugates could deliver photothermal and chemotherapy simultaneously, effectively eradicating breast CSCs through a synergistic effect (Sun et al., 2014).
Cancer-Selective Cell Death Signaling : Another study explored the ability of SV119 to selectively deliver other death-inducing cargos to augment its cytotoxic properties. It was found that when conjugated to SV119, small molecules interfering with intracellular survival pathways retained their ability to induce cell death. This effect was enhanced by the combination of SV119 and its cargo, suggesting a new approach for tumor-selective delivery of therapeutics (Spitzer et al., 2012).
Propriétés
Nom du produit |
SV119 |
|---|---|
Formule moléculaire |
C23H37N3O3 |
Poids moléculaire |
403.57 |
Nom IUPAC |
(1R,3r,5S)-9-(6-Aminohexyl)-9-azabicyclo[3.3.1]nonan-3-yl (2-methoxy-5-methylphenyl)carbamate |
InChI |
InChI=1S/C23H37N3O3/c1-17-10-11-22(28-2)21(14-17)25-23(27)29-20-15-18-8-7-9-19(16-20)26(18)13-6-4-3-5-12-24/h10-11,14,18-20H,3-9,12-13,15-16,24H2,1-2H3,(H,25,27)/t18-,19+,20+ |
Clé InChI |
LKFLCBUCBHTSTF-PMOLBWCYSA-N |
SMILES |
O=C(O[C@H]1C[C@@](N2CCCCCCN)([H])CCC[C@@]2([H])C1)NC3=CC(C)=CC=C3OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SV-119; SV 119; SV119 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



